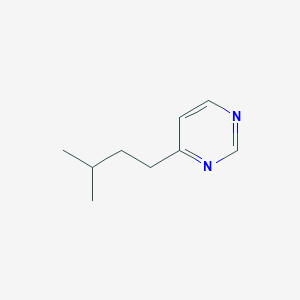![molecular formula C7H12N4O3 B054571 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid CAS No. 117173-96-3](/img/structure/B54571.png)
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid, also known as CEP-33779, is a small molecule inhibitor of the NF-κB signaling pathway. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases. In
Applications De Recherche Scientifique
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. In cancer research, 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory disorders, 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway. It has also been shown to have potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid inhibits the NF-κB signaling pathway by targeting the IKKβ kinase, which is a key regulator of NF-κB activation. The NF-κB signaling pathway plays a critical role in inflammation, immune response, and cell survival. By inhibiting this pathway, 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid can reduce inflammation and promote cell death in cancer cells.
Effets Biochimiques Et Physiologiques
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the phosphorylation of IKKβ, which is required for the activation of the NF-κB signaling pathway. Physiologically, it reduces inflammation and promotes cell death in cancer cells. In addition, it has been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in preclinical models and has shown promising results in various diseases. However, there are also some limitations to using 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid in lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid. One area of research is to further understand its mechanism of action and identify potential targets for combination therapy. Another area of research is to optimize its pharmacokinetic properties to improve its bioavailability. In addition, clinical trials are needed to evaluate its safety and efficacy in humans. Overall, 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid can be synthesized using a two-step process. The first step involves the reaction of 3,5-dichloropyrazole with isopropyl alcohol and potassium carbonate to form 3-(propan-2-yl)oxy-5-chloropyrazole. The second step involves the reaction of 3-(propan-2-yl)oxy-5-chloropyrazole with hydrazine hydrate to form 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid.
Propriétés
Numéro CAS |
117173-96-3 |
|---|---|
Nom du produit |
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid |
Formule moléculaire |
C7H12N4O3 |
Poids moléculaire |
200.2 g/mol |
Nom IUPAC |
3-hydrazinyl-5-propan-2-yloxy-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H12N4O3/c1-3(2)14-6-4(7(12)13)5(9-8)10-11-6/h3H,8H2,1-2H3,(H,12,13)(H2,9,10,11) |
Clé InChI |
XNEFXGFPTALPFN-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)OC1=NNC(=C1C(=O)O)NN |
SMILES |
CC(C)OC1=C(C(=NN1)NN)C(=O)O |
SMILES canonique |
CC(C)OC1=NNC(=C1C(=O)O)NN |
Synonymes |
1H-Pyrazole-4-carboxylicacid,3-hydrazino-5-(1-methylethoxy)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



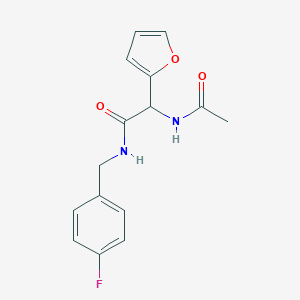
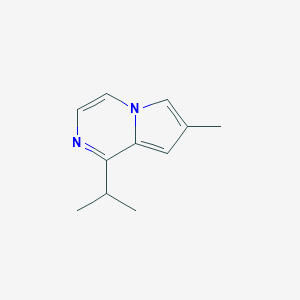
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)


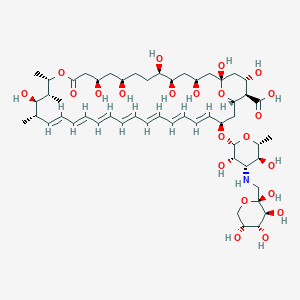

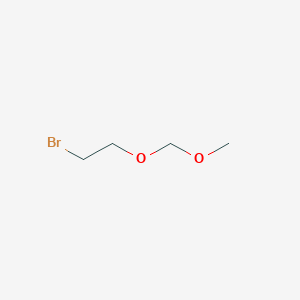
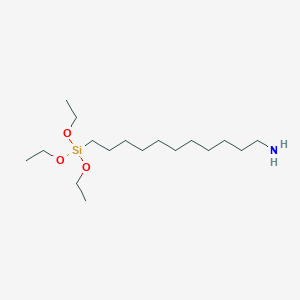

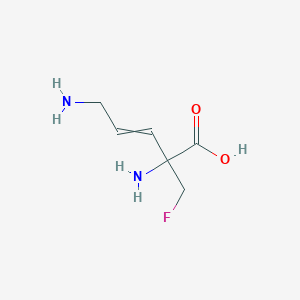
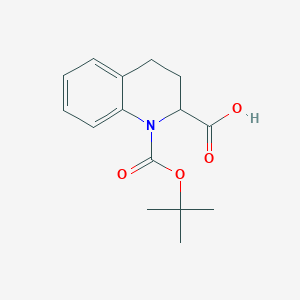
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
